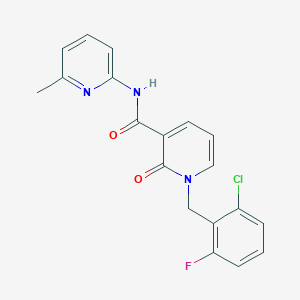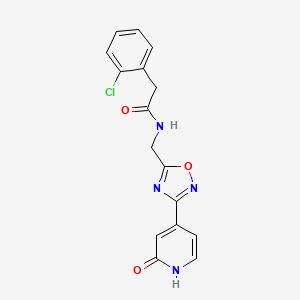
5-cyclopropyl-N-((2-(thiophène-3-yl)pyridin-3-yl)méthyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the fields of pharmacology and drug discovery. This compound is a member of the isoxazole class of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is not fully understood. However, it is believed to act by binding to specific targets in the body and modulating their activity. This compound has been shown to interact with a range of biological targets, including enzymes, receptors, and ion channels. The precise mechanism of action of this compound may vary depending on the target it is interacting with.
Biochemical and Physiological Effects:
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. This compound has been found to exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. It has also been shown to have antibacterial and antifungal properties. The diverse range of biological activities exhibited by this compound makes it a promising candidate for the development of novel therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide in lab experiments is its potent activity against a range of biological targets. This compound has been shown to exhibit activity against enzymes, receptors, and ion channels, making it a versatile tool for studying biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be taken when using this compound to ensure that it does not cause harm to the experimental subjects.
Orientations Futures
There are many future directions for research involving 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide. One area of research could be the development of novel therapeutics based on this compound. The diverse range of biological activities exhibited by this compound makes it a promising candidate for the development of drugs to treat a range of diseases. Another area of research could be the elucidation of the precise mechanism of action of this compound. Understanding how this compound interacts with specific targets in the body could lead to the development of more effective drugs. Finally, research could be conducted to determine the safety and toxicity of this compound. Understanding the potential risks associated with this compound is essential for its safe use in both lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves a multi-step process that begins with the synthesis of the intermediate compound, 2-(thiophen-3-yl)pyridin-3-ylmethanol. This intermediate is then reacted with cyclopropylamine to form the corresponding amine. The amine is then reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method of this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
Réactions de couplage Suzuki–Miyaura
La réaction de couplage croisé Suzuki–Miyaura (SM) est une méthode puissante pour la formation de liaisons carbone-carbone. Elle implique le couplage de composés organoborés avec des halogénoalcanes ou des pseudo-halogénoalcanes en utilisant un catalyseur au palladium. Le composé en question sert de réactif organoboré dans les réactions de couplage SM . Ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour la synthèse de molécules complexes.
Agents antifibrotiques
La recherche a exploré le potentiel de composés similaires dans l'inhibition de la synthèse du collagène, ce qui est crucial pour les maladies liées à la fibrose. Par exemple:
- HOE-077, un promédicament de l'acide pyridine-2,4-dicarboxylique, inhibe la synthèse du collagène dans des modèles de fibrose hépatique .
- Ethyl 3,4-dihydroxybenzoate et S4682 inhibent efficacement la synthèse du collagène dans les fibroblastes de chéloïdes et les modèles de lésions hépatiques chroniques .
- 2-(benzo[d][1,3]dioxol-5-yl)thiazole présente une activité antifibrotique chez les rats atteints de fibrose hépatique .
- Acide nicotinique prévient la fibrose en réduisant l'expression du TGF-β .
Activité antivirale
Des dérivés de composés indoliques, y compris ceux qui sont structurellement liés à notre composé, ont montré une activité antivirale. Par exemple, certaines 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazides présentent des effets antiviraux puissants contre le virus Coxsackie B4 .
Activités biologiques
Bien que non étudié directement pour notre composé, les dérivés du 1,3-diazole (de structure similaire) présentent des activités biologiques diverses, notamment des propriétés antibactériennes, antitumorales et antioxydantes .
Protodéboronation catalytique
Des réactions de protodéboronation impliquant des complexes d'ate de bore ont été étudiées pour des composés apparentés. Ces réactions peuvent conduire à la synthèse de structures hétérocycliques intéressantes, telles que les indolizidines .
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-8-15(22-20-14)11-3-4-11)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOSXCBTOFMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

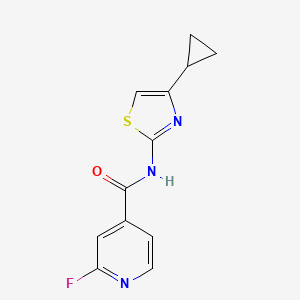
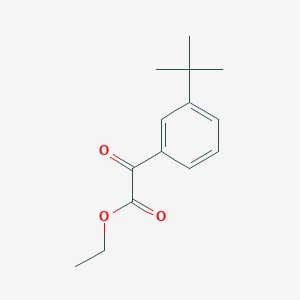
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
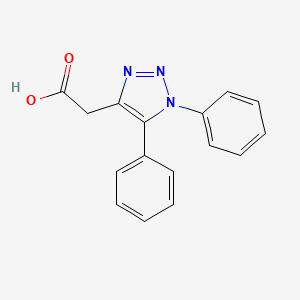
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)


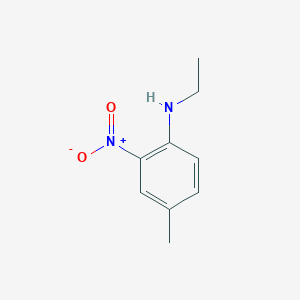
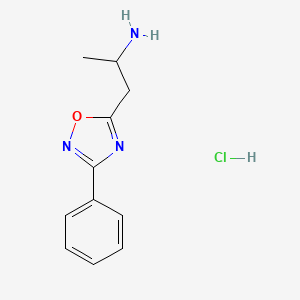
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
